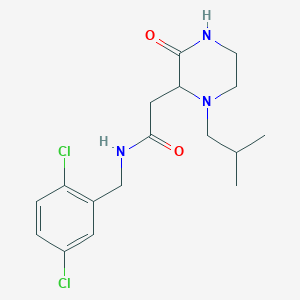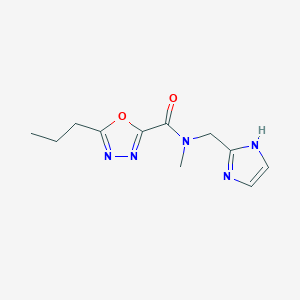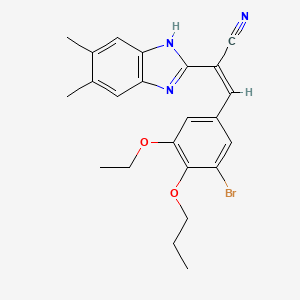
N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves multi-step chemical reactions, often starting from basic building blocks such as pyridine derivatives, sulfonyl chlorides, and piperidine. These processes may include steps such as acylation, sulfonylation, and amide formation to construct the desired compound. Notably, the choice of substituents and reaction conditions can significantly influence the yield and purity of the final product. For instance, the introduction of an ethylsulfonyl group and a piperidinecarboxamide moiety into the pyridine ring requires careful selection of reagents and control of reaction parameters to achieve the target compound efficiently (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is characterized by its distinct functional groups, which confer specific chemical properties and reactivity patterns. The presence of a pyridine ring contributes to its aromaticity and electronic properties, while the sulfonyl and piperidinecarboxamide groups influence its solubility, hydrogen bonding potential, and overall molecular geometry. Molecular modeling and conformational analysis studies can provide insights into the preferred conformations of such molecules, their steric interactions, and the impact of these factors on their biological activity (Shim et al., 2002).
Chemical Reactions and Properties
Compounds like N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including nucleophilic substitution, deprotonation, and interactions with biological targets. The reactivity is largely determined by the functional groups present in the molecule. For example, the sulfonyl group can participate in sulfonation reactions, while the amide linkage is crucial for interactions with proteins and enzymes. Understanding these reactions is key to exploring the compound's potential in drug development and its mechanism of action at the molecular level.
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as melting point, solubility, and stability, are crucial for its formulation and application. These properties are influenced by the compound's molecular structure and the intermolecular forces it can form. For instance, the presence of polar groups like sulfonyl and amide increases its solubility in polar solvents, which is essential for pharmaceutical formulations (Khalid et al., 2014).
Safety and Hazards
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)17-7-5-10(6-8-17)13(18)16-12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNITEFDJDBEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
